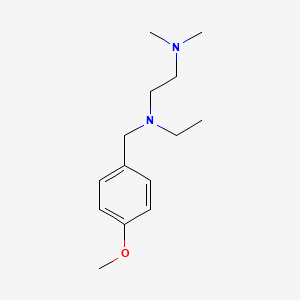![molecular formula C13H16N2O B5817691 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazole ring and a phenoxyethyl group.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is not well understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral effects by disrupting the cell membrane of the microorganisms. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to exhibit low toxicity and low side effects in animal models. It has been shown to be well tolerated and safe for use in lab experiments. The compound has been shown to exhibit significant antioxidant activity and has been investigated for its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole in lab experiments include its high yield, low toxicity, and low side effects. Additionally, the compound is relatively easy to synthesize and purify. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has significant potential for future research in various fields. Some of the future directions for research include investigating the compound's potential use as an anticancer agent, exploring its potential use as a ligand in coordination chemistry, and investigating its potential use as a neuroprotective agent. Additionally, further research is needed to understand the mechanism of action of the compound and to optimize its synthesis method.
In conclusion, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is a promising chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it exhibits low toxicity and low side effects. Further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole involves the reaction of 2-(2,4-dimethylphenoxy)ethanamine with glyoxal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the imidazole ring. The yield of the synthesis method is high, and the purity of the product can be achieved through simple purification techniques.
Applications De Recherche Scientifique
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use as an anticancer agent. The compound has also been studied for its potential use as a ligand in coordination chemistry.
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-3-4-13(12(2)9-11)16-8-7-15-6-5-14-10-15/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSOMCCNCMUWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)




![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)


![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
